![molecular formula C6H15ClN2O2S B2549275 [(1S,3R)-3-Aminocyclopentyl]methanesulfonamide;hydrochloride CAS No. 2155840-49-4](/img/structure/B2549275.png)
[(1S,3R)-3-Aminocyclopentyl]methanesulfonamide;hydrochloride
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Overview
Description
“[(1S,3R)-3-Aminocyclopentyl]methanesulfonamide;hydrochloride” is a chemical compound with the molecular formula C6H15ClN2O2S and a molecular weight of 214.71 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H14N2O2S.ClH/c7-6-2-1-5(3-6)4-11(8,9)10;/h5-6H,1-4,7H2,(H2,8,9,10);1H/t5-,6+;/m0./s1
. This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“[(1S,3R)-3-Aminocyclopentyl]methanesulfonamide;hydrochloride” is a powder at room temperature . It has a molecular weight of 214.71 .
Scientific Research Applications
- Metabotropic Glutamate Receptors (mGluRs) : Researchers have explored the role of this compound in modulating mGluRs, which play a crucial role in synaptic transmission and plasticity. Investigating its effects on different mGluR subtypes can provide insights into neurological disorders and potential therapeutic interventions .
Neuropharmacology and Neurochemistry
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .
properties
IUPAC Name |
[(1S,3R)-3-aminocyclopentyl]methanesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S.ClH/c7-6-2-1-5(3-6)4-11(8,9)10;/h5-6H,1-4,7H2,(H2,8,9,10);1H/t5-,6+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUBQVVZHSELLE-RIHPBJNCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CS(=O)(=O)N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1CS(=O)(=O)N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(1S,3R)-3-Aminocyclopentyl]methanesulfonamide;hydrochloride |
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